

# Veratramine's Interaction with the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

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Compound of Interest		
Compound Name:	Veratramine	
Cat. No.:	B1683811	Get Quote

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### Introduction

**Veratramine**, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. Emerging evidence indicates that a key mechanism underlying **veratramine**'s therapeutic potential is its interaction with the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of **veratramine**'s engagement with the PI3K/Akt/mTOR cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

### **Molecular Interaction and Quantitative Analysis**

**Veratramine** exerts its influence on the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of key protein kinases within the cascade. This inhibitory action has been observed in a dose-dependent manner across various cancer cell lines, including hepatocellular carcinoma (HepG2), osteosarcoma (143B and HOS), and glioblastoma. The



effects of **veratramine** extend to the modulation of downstream signaling molecules, leading to significant cellular responses such as apoptosis, autophagy, and cell cycle arrest.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating **veratramine**'s interaction with the PI3K/Akt/mTOR pathway and its components.

Table 1: Dose-Dependent Inhibition of PI3K/Akt/mTOR Pathway Phosphorylation by **Veratramine** in HepG2 Cells

Veratramine Concentration (μM)	Duration of Treatment (hours)	Effect on p-PI3K, p-Akt, and p-mTOR Levels
10	48	Significant decrease compared to control[1]
20	48	Further significant decrease compared to control[1]
40	48	Strongest inhibition of phosphorylation observed[1]

Table 2: Molecular Docking Binding Energies of Veratramine with PI3K/Akt Pathway Proteins

Target Protein	Binding Energy (kJ/mol)	Significance
PI3KCA	-8.7[2]	Indicates a strong and stable interaction.
AKT1	-10.8[2]	Suggests a very strong binding affinity.

Table 3: In Vivo Tumor Growth Inhibition by Veratramine



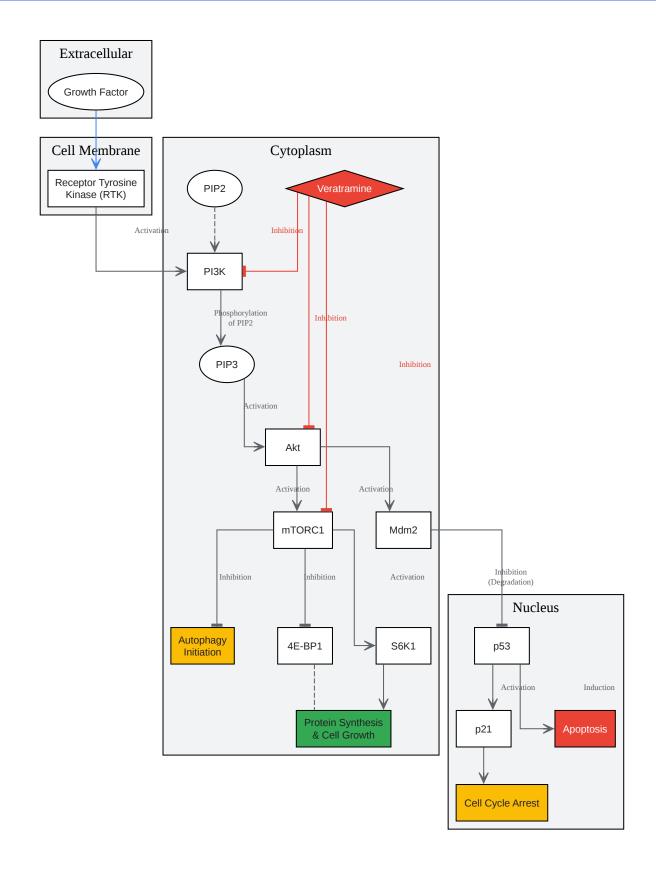
Veratramine Dosage (mg/kg)	Administration Route	Tumor Model	Outcome
20	Oral gavage	Osteosarcoma xenograft	Significant reduction in tumor growth.
30	Oral gavage	Osteosarcoma xenograft	Dose-dependent inhibition of tumor growth.
40	Oral gavage	Osteosarcoma xenograft	Marked suppression of tumor volume.
2	Oral gavage	Liver cancer xenograft	Significant inhibition of subcutaneous tumor growth.

## Signaling Pathway and Experimental Visualization

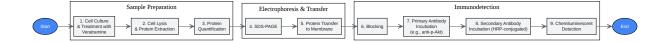
The interaction of **veratramine** with the PI3K/Akt/mTOR pathway and its downstream consequences can be visualized through signaling pathway diagrams. Furthermore, the workflows of key experimental procedures used to elucidate these interactions provide a clear understanding of the research methodology.

# **Veratramine's Impact on the PI3K/Akt/mTOR Signaling Pathway**









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### References

- 1. researchgate.net [researchgate.net]
- 2. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade PMC [pmc.ncbi.nlm.nih.gov]
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